Cas no 36970-48-6 (3,5-Quinolinediol)

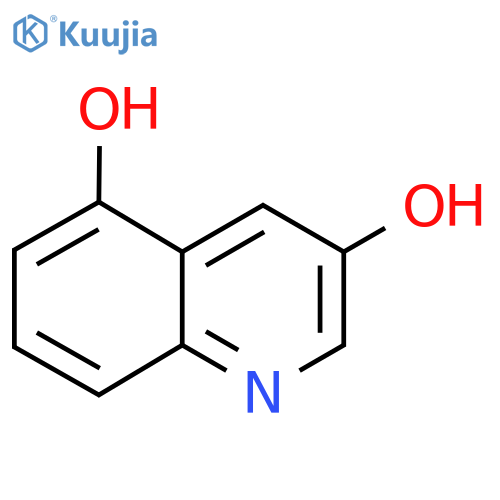

3,5-Quinolinediol structure

商品名:3,5-Quinolinediol

CAS番号:36970-48-6

MF:C9H7NO2

メガワット:161.157382249832

CID:4822608

3,5-Quinolinediol 化学的及び物理的性質

名前と識別子

-

- 3,5-dihydroxyquinoline

- 3,5-Quinolinediol

- Quinoline-3,5-diol

- OC=1C=NC2=CC=CC(=C2C1)O

- J3.544.523D

-

- インチ: 1S/C9H7NO2/c11-6-4-7-8(10-5-6)2-1-3-9(7)12/h1-5,11-12H

- InChIKey: JXONUFMWLOJGIV-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=CC2C1=CC(=CN=2)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 163

- トポロジー分子極性表面積: 53.4

- 疎水性パラメータ計算基準値(XlogP): 1.9

3,5-Quinolinediol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189000185-250mg |

3,5-Dihydroxyquinoline |

36970-48-6 | 98% | 250mg |

785.46 USD | 2021-06-01 | |

| Alichem | A189000185-1g |

3,5-Dihydroxyquinoline |

36970-48-6 | 95% | 1g |

$2230.00 | 2023-09-02 | |

| Alichem | A189000185-500mg |

3,5-Dihydroxyquinoline |

36970-48-6 | 98% | 500mg |

1,186.41 USD | 2021-06-01 |

3,5-Quinolinediol 関連文献

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

36970-48-6 (3,5-Quinolinediol) 関連製品

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 61549-49-3(9-Decenenitrile)

- 2230780-65-9(IL-17A antagonist 3)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬